molecular formula C10H11BrN2O B2461418 3-Aminoacetylindol hydrobromide CAS No. 79659-84-0

3-Aminoacetylindol hydrobromide

Cat. No.: B2461418
CAS No.: 79659-84-0
M. Wt: 255.115
InChI Key: XKBXVAQJUQBJOR-UHFFFAOYSA-N
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Description

3-Aminoacetylindol hydrobromide is a chemical compound with the molecular formula C10H11BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoacetylindol hydrobromide typically involves the reaction of indole with an appropriate acetylating agent in the presence of a brominating agent. One common method involves the use of acetyl chloride and hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Aminoacetylindol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

3-Aminoacetylindol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoacetylindol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoacetylindol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(1H-indol-3-yl)-2-oxoethyl]azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.BrH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBXVAQJUQBJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C[NH3+].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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